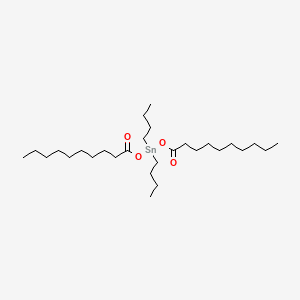

Dibutylbis(decanoyloxy)stannane

Description

Historical Context of Organotin(IV) Compound Research

The field of organotin chemistry dates back to 1849 with the first synthesis of an organotin compound, diethyltin (B15495199) diiodide, by Edward Frankland. lupinepublishers.comlupinepublishers.com A significant milestone was the work of Löwig in 1852, who reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often considered the genesis of organotin chemistry. lupinepublishers.comlupinepublishers.com By 1935, hundreds of publications on organotin chemistry had emerged, with key contributions from researchers like Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comlupinepublishers.com

The industrial applications of organotin compounds, discovered in the 1940s, spurred a resurgence in research. lupinepublishers.comnih.gov These applications included their use as stabilizers for polyvinyl chloride (PVC), agrochemicals, biocides, and wood preservatives. lupinepublishers.comlupinepublishers.com The work of van der Kerk and his colleagues in the Netherlands was particularly influential during this period. lupinepublishers.comlupinepublishers.com A notable discovery in the early 1960s was that the tin atom in organotin compounds could have a coordination number greater than four, with the trimethyltin (B158744) chloride pyridine (B92270) adduct being the first documented five-coordinate triorganotin halide complex confirmed by X-ray crystallography. lupinepublishers.comlupinepublishers.com

Classification and Structural Features of Organotin(IV) Carboxylates

Dibutylbis(decanoyloxy)stannane (B13742011) falls under the classification of diorganotin(IV) carboxylates. sysrevpharm.orgresearchgate.net These are a class of organotin compounds characterized by a central tin (Sn) atom bonded to two organic groups (R) and two carboxylate groups (OOCR'). sysrevpharm.orgresearchgate.net The general formula is R₂Sn(OOCR')₂. sysrevpharm.org In the case of this compound, the 'R' groups are butyl chains and the 'R'' groups are derived from decanoic acid. ontosight.ai

The structural diversity of organotin(IV) carboxylates is a key area of interest. tandfonline.com This diversity arises from the flexibility in coordination geometries and numbers around the tin atom, as well as the varied ways the carboxylate ligands can bind, from monodentate to bidentate chelation. tandfonline.com Diorganotin(IV) compounds like this compound can exhibit coordination numbers of five, six, or even seven, leading to geometries such as trigonal bipyramidal, octahedral, or pentagonal bipyramidal. researchgate.nettandfonline.com The nature of the organic groups and the carboxylate ligands significantly influences the final structure. nih.gov

Spectroscopic techniques such as FT-IR, and multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn) are crucial for characterizing these compounds and determining their geometry in both solid and solution states. nih.govrsc.org For instance, NMR data can reveal whether the carboxylate group maintains its bidentate nature in solution, with diorganotin(IV) derivatives often showing fluxional behavior leading to penta- or hexa-coordinated geometries. sysrevpharm.orgresearchgate.net

Scope and Significance in Contemporary Academic Research

This compound and related organotin(IV) carboxylates are subjects of ongoing academic research due to their diverse potential applications. researchgate.net A primary area of investigation is their catalytic activity. ontosight.airjpbcs.com Diorganotin compounds, including dibutyltin (B87310) dilaurate, are effective catalysts in various chemical reactions, such as the production of polyurethane foams and transesterification processes. lupinepublishers.comnih.govgelest.com They are also widely used as heat stabilizers for PVC. lupinepublishers.comlupinepublishers.com

Furthermore, there is significant interest in the biological activities of these compounds. sysrevpharm.orgresearchgate.net Research has explored their potential as antimicrobial and antifungal agents. ontosight.aisemanticscholar.orgaensiweb.comunila.ac.id Studies have shown that the biological activity of organotin(IV) compounds is influenced by the nature and number of organic groups attached to the tin atom. nih.govaensiweb.comnih.gov For example, some dibutyltin(IV) derivatives have demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli. unila.ac.idresearchgate.net The fungitoxicity of these compounds has also been investigated against various fungal strains. aensiweb.comunila.ac.idnih.gov

Another significant area of contemporary research is the exploration of the anticancer properties of organotin(IV) carboxylates. nih.govnih.govresearchgate.netalliedacademies.org Numerous studies have investigated the in vitro cytotoxic effects of dibutyltin(IV) complexes on various human tumor cell lines. alliedacademies.orgnih.govulisboa.pt The mechanism of action is thought to involve interactions with cellular components, potentially leading to apoptosis. rsc.orgresearchgate.net

Structure

2D Structure

Properties

CAS No. |

25168-22-3 |

|---|---|

Molecular Formula |

C28H56O4Sn |

Molecular Weight |

575.5 g/mol |

IUPAC Name |

[dibutyl(decanoyloxy)stannyl] decanoate |

InChI |

InChI=1S/2C10H20O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10(11)12;2*1-3-4-2;/h2*2-9H2,1H3,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2 |

InChI Key |

MMEFASXEQMDPAW-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Dibutylbis Decanoyloxy Stannane

Direct Synthesis Approaches

Direct synthesis methods are the most common preparative routes for Dibutylbis(decanoyloxy)stannane (B13742011), primarily involving the reaction of a dibutyltin (B87310) precursor with decanoic acid or its salt. Two principal pathways are widely utilized.

The first, and perhaps most straightforward, approach is the condensation reaction between dibutyltin oxide (DBTO) and decanoic acid. orientjchem.org In this process, the two reactants are typically heated together in a suitable organic solvent, such as toluene (B28343) or xylene. The reaction produces this compound and water as the sole byproduct. To drive the reaction to completion, the water is continuously removed from the reaction mixture, usually by azeotropic distillation using a Dean-Stark apparatus. researchgate.net The completion of the reaction is often indicated by the dissolution of the dibutyltin oxide and the collection of the theoretical amount of water. researchgate.net The general equation for this reaction is:

(n-Bu)₂SnO + 2 CH₃(CH₂)₈COOH → (n-Bu)₂Sn(OOC(CH₂)₈CH₃)₂ + H₂O

A second direct method involves the reaction of a dibutyltin halide, most commonly dibutyltin dichloride (DBTDC), with a salt of decanoic acid, such as sodium decanoate (B1226879). orientjchem.org This is a metathesis reaction where the chloride ions on the tin atom are exchanged for the carboxylate groups. The reaction is typically carried out in an anhydrous organic solvent like methanol (B129727), ethanol, or benzene (B151609) to prevent hydrolysis of the organotin halide precursor. The formation of a salt byproduct, such as sodium chloride, which is often insoluble in the organic solvent, helps to drive the reaction forward. The general equation is:

(n-Bu)₂SnCl₂ + 2 NaOOC(CH₂)₈CH₃ → (n-Bu)₂Sn(OOC(CH₂)₈CH₃)₂ + 2 NaCl

Transesterification and Carboxylate Exchange Reactions

This compound can also be prepared via transesterification or, more accurately, a carboxylate exchange reaction. This method involves reacting a different dibutyltin dicarboxylate, such as dibutyltin diacetate or dibutyltin dilaurate, with an excess of decanoic acid. google.com

The reaction is an equilibrium process where the decanoic acid displaces the original carboxylate ligands (e.g., acetate (B1210297) or laurate) from the tin center. To shift the equilibrium towards the desired product, the more volatile carboxylic acid byproduct (e.g., acetic acid) is typically removed by distillation as it forms. The general mechanism for organotin-catalyzed transesterification involves either the tin center acting as a Lewis acid to activate the carbonyl group or an exchange/insertion mechanism. rsc.org When used for synthesis, the reaction relies on the lability of the tin-carboxylate bond.

(n-Bu)₂Sn(OOCR')₂ + 2 CH₃(CH₂)₈COOH ⇌ (n-Bu)₂Sn(OOC(CH₂)₈CH₃)₂ + 2 R'COOH (where R'COOH is a more volatile carboxylic acid like acetic acid)

This route can be advantageous if a different dibutyltin dicarboxylate is a more readily available or cost-effective starting material.

Precursor Organotin Compounds in Synthesis

The choice of precursor organotin compound is a critical factor that defines the synthetic route. The most common precursors for the synthesis of this compound are dibutyltin oxide (DBTO) and dibutyltin dichloride (DBTDC). sigmaaldrich.com

Dibutyltin oxide (DBTO) is a polymeric solid that is widely used due to the simplicity of the reaction work-up; the only byproduct is water. orientjchem.orgresearchgate.net It is often the preferred precursor for industrial synthesis.

Dibutyltin dichloride (DBTDC) is another common starting material. sigmaaldrich.com Syntheses using DBTDC require a stoichiometric amount of a base or the pre-formed salt of the carboxylic acid to neutralize the liberated HCl or to facilitate the salt metathesis reaction. orientjchem.org The need for anhydrous conditions to prevent hydrolysis is a key consideration when using halide precursors.

Other potential precursors, such as dibutyltin dihydride or other dibutyltin dicarboxylates, are less commonly used for primary synthesis but are viable for specific applications or via carboxylate exchange reactions.

| Precursor Compound | Chemical Formula | Typical Reaction Type | Key Considerations |

|---|---|---|---|

| Dibutyltin oxide | (n-Bu)₂SnO | Condensation with carboxylic acid | Byproduct is water; reaction driven by water removal. orientjchem.orgresearchgate.net |

| Dibutyltin dichloride | (n-Bu)₂SnCl₂ | Metathesis with carboxylate salt | Requires anhydrous conditions; produces salt byproduct. orientjchem.org |

| Dibutyltin diacetate | (n-Bu)₂Sn(OOCCH₃)₂ | Carboxylate Exchange | Equilibrium reaction; requires removal of acetic acid byproduct. |

Control of Reaction Parameters for Optimized Yield and Purity

Optimizing the yield and purity of this compound requires careful control over several key reaction parameters.

Stoichiometry : A precise molar ratio of reactants is crucial. When using dibutyltin oxide, a molar ratio of 1:2 (DBTO:decanoic acid) is used. orientjchem.org An excess of the carboxylic acid can sometimes be used to ensure complete conversion of the tin oxide and to act as a solvent, but this may require a subsequent purification step to remove the unreacted acid.

Temperature : The reaction temperature must be high enough to facilitate the reaction and, in the case of the condensation route, to enable the azeotropic removal of water (typically 80-140°C, depending on the solvent). researchgate.net

Solvent : The choice of solvent is important. For the DBTO route, a solvent that forms an azeotrope with water (e.g., toluene, xylene) is essential for efficient byproduct removal. researchgate.net For the DBTDC route, an anhydrous solvent that can dissolve the reactants but precipitate the salt byproduct is ideal.

Byproduct Removal : Efficient and continuous removal of byproducts (water from the condensation reaction or the displaced carboxylic acid in an exchange reaction) is the primary method for driving the equilibrium towards the formation of the final product, thereby maximizing the yield. researchgate.net

| Parameter | Control Method | Impact on Synthesis |

|---|---|---|

| Reactant Ratio | Precise weighing of precursors | Ensures complete conversion and minimizes unreacted starting materials. |

| Temperature | Heating mantle with thermostat/oil bath | Controls reaction rate and efficiency of byproduct removal. |

| Solvent | Selection of appropriate organic solvent | Facilitates reaction medium and azeotropic removal of water. researchgate.net |

| Byproduct Removal | Dean-Stark trap or distillation | Drives reaction equilibrium to favor product formation, increasing yield. researchgate.net |

Scale-Up Considerations in Laboratory Synthesis

Transitioning the synthesis of this compound from a laboratory bench scale to a larger pilot or industrial scale introduces several challenges that must be addressed.

Heat Transfer : Maintaining a uniform temperature throughout a larger reaction vessel is more difficult. Inefficient heat transfer can lead to localized overheating or under-heating, resulting in side reactions or incomplete conversion. Jacketed reactors with efficient stirring are necessary.

Mass Transfer and Mixing : Ensuring that the reactants are well-mixed is critical, especially in heterogeneous reactions involving the solid dibutyltin oxide. The efficiency of the stirrer and the geometry of the reactor become much more important on a larger scale to prevent the settling of solids and to ensure uniform reaction conditions.

Byproduct Removal Efficiency : The surface-area-to-volume ratio decreases as the reactor size increases. This can make the removal of water or other volatile byproducts by distillation or azeotropic means less efficient. The design of the condenser and separator system must be scaled appropriately to handle the larger volume of vapor.

Material Handling : The handling of larger quantities of organotin precursors and solvents requires more stringent safety protocols and specialized equipment. The viscosity of the final product or reaction mixture at scale can also present challenges for pumping and filtration.

Purification : Purification of the final product on a large scale, whether by filtration to remove salt byproducts or by vacuum distillation to remove excess solvent or starting materials, requires larger and more robust equipment compared to laboratory-scale operations.

Advanced Characterization of Dibutylbis Decanoyloxy Stannane Structure and Purity

Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure of chemical compounds. However, specific spectral data for Dibutylbis(decanoyloxy)stannane (B13742011) is not readily found in scientific databases and publications.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

NMR spectroscopy is a powerful tool for probing the atomic environment within a molecule. For organotin compounds, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.

¹H NMR would provide information on the proton environments in the butyl and decanoyloxy groups.

¹³C NMR would reveal the chemical shifts of the carbon atoms, offering insight into the carbon skeleton.

¹¹⁹Sn NMR is crucial for directly observing the tin center, with its chemical shift being highly sensitive to the coordination number and geometry of the tin atom.

General expectations for related dibutyltin (B87310) dicarboxylates suggest that the tin atom would exist in a five or six-coordinate environment in the solid state, potentially displaying different geometries in solution. rsc.org However, without experimental spectra for this compound, a precise analysis is not possible.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify functional groups.

IR Spectroscopy: For dibutyltin dicarboxylates, the key absorptions are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO). The difference between these two frequencies (Δν) can help determine the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging). rsc.orgunila.ac.id For related compounds, these bands are typically found in the regions of 1658–1406 cm⁻¹ and can indicate coordination with the tin(IV) metal. rsc.org

Raman Spectroscopy: This technique is complementary to IR and is particularly useful for studying the Sn-C and Sn-O bonds.

Specific IR and Raman spectra for this compound are not available, precluding a detailed analysis of its vibrational modes.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and fragmentation pattern. Techniques like Electrospray Ionization (ESI-MS) are often used for organotin compounds. nih.gov While the molecular weight of this compound is known, detailed mass spectra and fragmentation data from experimental studies are not published.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule. While some organotin compounds are analyzed using this method, often in conjunction with chromatography, specific UV-Vis absorption data for this compound is not documented in the surveyed literature. nih.govaensiweb.comnih.gov

Elemental Analysis and Thermogravimetric Analysis (TGA)

Elemental Analysis: This technique would determine the percentage composition of carbon, hydrogen, and other elements, which can be compared to the theoretical values calculated from the molecular formula (C₂₈H₅₆O₄Sn) to verify the compound's purity. No published reports of elemental analysis for this specific compound were found.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. This data is unavailable for this compound.

Chromatographic Methods for Purity Assessment

The purity assessment of this compound, a type of dibutyltin (DBT) compound, relies on high-resolution chromatographic techniques capable of separating the target analyte from impurities, starting materials, and degradation products. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal methods employed for this purpose, often coupled with highly sensitive and specific detectors.

Gas Chromatography (GC)

Gas chromatography is a preferred technique for the analysis of organotin compounds due to its high resolution and the versatility of available detectors. cdc.gov For compounds like this compound, which are not sufficiently volatile for direct GC analysis, a derivatization step is required. cdc.gov This typically involves the ethylation or propylation of the dibutyltin cation after extraction from the sample matrix. The sample is often extracted using a solvent under acidic conditions, followed by derivatization with an alkylating agent such as sodium tetraethylborate. gcms.cz The resulting volatile tetraalkyltin derivatives are then separated and quantified. cdc.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for purity assessment, providing both separation and structural identification of impurities. nih.govshimadzu.com In selected ion monitoring (SIM) mode, GC-MS offers excellent sensitivity and selectivity, allowing for the detection of trace-level impurities. nih.gov The linearity of the response is typically excellent, with correlation coefficients (r²) often exceeding 0.999. gcms.cznih.gov

Isotope dilution gas chromatography-mass spectrometry (ID-GC-MS) is an advanced method that can yield superior accuracy and precision. gcms.cz This technique involves spiking the sample with a known amount of an isotopically enriched standard (e.g., ¹¹⁹Sn-enriched DBT). gcms.cz By measuring the isotope ratios of the separated compounds, the method can correct for analyte losses during sample preparation and analysis, providing highly accurate quantification. gcms.czrsc.org

Below is a table summarizing typical GC-MS conditions used for the analysis of derivatized dibutyltin compounds.

Table 1: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Dibutyltin Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Rxi-5ms silica (B1680970) capillary column (30 m x 0.25 mm x 0.25 µm) | nih.gov |

| Injector Temperature | 250 °C | gcms.cz |

| Oven Program | Initial 50°C, ramp to 280°C | gcms.cz |

| Carrier Gas | Helium | gcms.cz |

| Ionization Mode | Electron Impact (EI) | gcms.cz |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | gcms.cznih.gov |

| Derivatization Agent | Sodium tetraethylborate (NaBEt₄) | gcms.cznih.gov |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) offers an alternative approach that can often analyze organotin compounds without the need for derivatization. epa.gov This is particularly advantageous for non-volatile or thermally labile compounds. epa.gov Reversed-phase HPLC is the most common mode used for the separation of organotin species. nih.gov

The mobile phase composition is critical for achieving good peak shape and resolution. It typically consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous component containing additives such as acetic acid, triethylamine, or tropolone (B20159) to stabilize the organotin compounds and improve chromatographic performance. researchgate.net

For detection, conventional HPLC detectors like UV-Vis can have a poor response to organotin compounds. tandfonline.com Therefore, HPLC is often coupled with more sensitive and element-specific detectors. tandfonline.com High-performance liquid chromatography-inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) is a highly effective technique for the speciation and quantification of organotins. tandfonline.com It combines the separation power of HPLC with the high sensitivity and elemental specificity of ICP-MS, allowing for detection limits in the sub-µg/L range.

The table below outlines common conditions for the HPLC-based analysis of dibutyltin compounds.

Table 2: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Dibutyltin Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 reversed-phase (e.g., 2.0 x 150 mm, 5 µm) | |

| Mobile Phase | Acetonitrile/Water/Acetic Acid/Tropolone gradient | |

| Flow Rate | 0.2 - 7 µL/min (micro-LC) | epa.gov |

| Detector | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | |

| Detector | Electrospray Ionization Mass Spectrometry (ES-MS) | epa.gov |

| Detector | Fluorimetric Detection (with post-column derivatization) | nih.govresearchgate.net |

Catalytic Applications of Dibutylbis Decanoyloxy Stannane in Polymer Science

Catalysis in Polyurethane Synthesis

Dibutylbis(decanoyloxy)stannane (B13742011), frequently referred to in literature as dibutyltin (B87310) dilaurate (DBTDL), is a cornerstone catalyst in the polyurethane industry. acs.orgbdmaee.netresearchgate.net It is esteemed for its ability to efficiently promote the reaction between isocyanates and polyols, the fundamental linkage in polyurethane chemistry. pcimag.com Its high catalytic activity allows for rapid curing at ambient or elevated temperatures, making it a versatile choice for a wide array of polyurethane applications, from coatings and adhesives to foams and elastomers. acs.orgbdmaee.net

The catalytic action of this compound in the formation of urethane (B1682113) linkages proceeds through a Lewis acid mechanism. The tin center of the molecule acts as a Lewis acid, coordinating with the electronegative oxygen or nitrogen atoms of the reactants. This coordination enhances the electrophilicity of the isocyanate group and the nucleophilicity of the hydroxyl group of the polyol.

The most commonly accepted mechanism involves the formation of a ternary complex between the this compound catalyst, the polyol, and the isocyanate. This complex facilitates the nucleophilic attack of the hydroxyl group on the isocyanate's carbonyl carbon, leading to the formation of the urethane bond. The sequence of addition of the catalyst can influence the reaction rate, suggesting the formation of a complex between the catalyst and the diol as a key step.

The presence of this compound significantly accelerates the rate of the urethane-forming reaction. The catalytic activity is dependent on the concentration of the catalyst and the sequence of its addition to the reactants. Studies have shown that adding the catalyst after the diisocyanate has been mixed with the polyol can result in a higher reaction rate compared to when the catalyst is pre-mixed with the polyol.

The curing profile of a polyurethane system is directly influenced by the concentration of this compound. An increase in catalyst concentration generally leads to a shorter pot life and faster curing times. pcimag.com This allows for the precise control of the gelling and curing characteristics of polyurethane formulations, which is critical in applications such as reaction injection molding (RIM) and the production of coatings with specific drying times. bdmaee.net

Table 1: Effect of this compound Concentration and Addition Sequence on Polyurethane Reaction Kinetics

| Reaction No. | Catalyst Concentration (mol/L) | Catalyst Addition Sequence | Rate Constant (K) (L/mol·min) | Half-life (t₁/₂) (min) |

| 1 | 0 | Uncatalyzed | 0.0012 | 1440 |

| 2 | 0.0016 | Catalyst added to NPG and TDI mixture | 0.018 | 96 |

| 3 | 0.1 | Catalyst added to NPG, then TDI | 0.045 | 38 |

| 4 | 0.1 | Catalyst added to NPG and TDI mixture | 0.092 | 18.5 |

| Data sourced from a study on the reaction of neopentyl glycol (NPG) and toluene (B28343) diisocyanate (TDI). |

Role in Silicone Polymerization Processes

This compound is a widely used catalyst for the curing of room-temperature-vulcanizing (RTV) silicone rubbers. google.com In these systems, the catalyst promotes the condensation reaction between hydroxyl-terminated polydimethylsiloxane (B3030410) chains and a cross-linking agent, such as an alkoxysilane. This reaction leads to the formation of a cross-linked silicone network, resulting in the curing of the rubber.

The concentration of this compound directly affects the curing time of RTV silicones. Increasing the catalyst concentration leads to a faster cure. amazonaws.com This allows for the formulation of silicone sealants and adhesives with tailored curing profiles to suit different application requirements. For instance, in construction and automotive applications, a rapid cure is often desirable.

Table 2: Typical Cure Rates of RTV Silicone Rubber with Varying Dibutyltin Dilaurate (DBT) Concentration

| DBT Concentration (by weight) | Work Time (Pot Life) | Tack Free Time | Firm Time |

| 0.1% | 45 min | 90 min | 4 hours |

| 0.5% | 15 min | 30 min | 2 hours |

| Data is illustrative of typical performance and can vary based on the specific RTV silicone formulation. amazonaws.com |

Catalytic Activity in Polyester (B1180765) Systems

In the synthesis of polyesters, this compound functions as an effective esterification catalyst. It promotes the reaction between dicarboxylic acids or their anhydrides and diols to form polyester chains. The use of an organotin catalyst like this compound can significantly reduce the reaction time required to achieve a high degree of polymerization and a low acid number in the final polyester resin. google.com

The catalytic efficiency of this compound in polyesterification is influenced by the reaction temperature and the specific monomers used. It has been shown to be effective in producing a variety of polyester resins for applications such as coatings and composites.

Table 3: Reaction Time for Polyester Synthesis Using this compound and Other Catalysts

| Catalyst | Time to 1st Stage Acid Number (min) | Time to Final Acid Number (min) |

| Dibutyltin dilaurate | 470 | 695 |

| Dibutyltin diacetate | 500 | >635 |

| Stannous octoate | >690 | >690 |

| Data from a comparative study on the preparation of a carboxyl-terminated polyester. google.com |

Comparative Catalytic Efficacy with Other Organotin(IV) Catalysts

The catalytic performance of this compound is often compared with other organotin(IV) catalysts, such as dibutyltin diacetate and stannous octoate.

In polyurethane synthesis , dibutyltin dilaurate is generally considered a highly active and versatile catalyst. pcimag.com Compared to stannous octoate, which is a Sn(II) compound, dibutyltin dilaurate, a Sn(IV) compound, often provides a more controlled curing profile and better hydrolytic stability. taylorandfrancis.com Dibutyltin diacetate is also a highly active catalyst, sometimes exhibiting even faster catalytic rates than dibutyltin dilaurate, which can be advantageous in applications requiring very rapid curing. allhdi.com However, this can also lead to a shorter pot life, which may not be suitable for all processes.

In silicone polymerization , both dibutyltin dilaurate and stannous octoate are effective curing catalysts. Stannous octoate is known to be a faster catalyst than dibutyltin dilaurate, making it suitable for applications that require very short cure times. amazonaws.com The choice between the two often depends on the desired balance between working time and curing speed.

In polyesterification , dibutyltin dilaurate demonstrates good catalytic activity. google.com When compared to dibutyltin diacetate, the reaction times can be similar or vary depending on the specific polyester system and reaction conditions. google.com Combinations of different organotin catalysts are sometimes employed to achieve synergistic effects and optimize the reaction process. google.com

Immobilized and Heterogeneous Catalysis Approaches

The use of homogeneous catalysts like this compound in polymer synthesis, while efficient, presents challenges in terms of catalyst separation from the final polymer product. This can lead to product contamination and the loss of the valuable catalyst. To address these issues, significant research has focused on the development of immobilized and heterogeneous catalytic systems. These approaches involve anchoring the catalyst onto a solid support, which facilitates easy separation and potential reuse, aligning with the principles of green chemistry. While direct studies on the immobilization of this compound are not extensively reported, research on the closely related and structurally similar compound, dibutyltin dilaurate (DBTDL), provides significant insights into potential strategies. usc.eduresearchgate.net

One prominent method for creating a heterogeneous catalyst system is through microencapsulation. usc.edu In this technique, the catalyst is enclosed within a polymeric shell. For instance, poly(urea-formaldehyde) (PUF) has been successfully used to encapsulate DBTDL. usc.edu The process can be initiated by the self-catalysis of the core material, where the hydrolysis of DBTDL in an aqueous medium generates the acid required for the polymerization of the urea-formaldehyde resin at the interface of the catalyst droplets. usc.edu This method results in microcapsules containing the active catalyst, which can be easily separated from the reaction mixture. The catalyst is then released under specific conditions, such as heating, to initiate the polymerization of the desired monomer. usc.edu This controlled release mechanism not only aids in catalyst recovery but also allows for temporal control over the polymerization process. usc.edu

Another significant approach is the immobilization of the organotin catalyst onto inorganic supports like silica (B1680970). researchgate.netresearchgate.net Organically modified silica, often derived from precursors like tetraethoxysilane (TEOS), can serve as a robust support for the catalyst. researchgate.net The dibutyltin moiety can be anchored to the silica surface, creating a solid catalyst that can be used in various polymerization reactions, such as the synthesis of polyesters. researchgate.netgoogle.com The catalyst's performance in these heterogeneous systems is influenced by the nature of the support and the method of immobilization. researchgate.net The reusability of such supported catalysts is a key advantage, with studies on similar immobilized organocatalysts demonstrating the potential for multiple reaction cycles without a significant loss of activity. researchgate.netmdpi.com

The development of these heterogeneous systems aims to combine the high catalytic activity of organotin compounds with the practical benefits of solid catalysts. Research in this area continues to explore various support materials and immobilization techniques to optimize catalyst performance, stability, and reusability in polymer science. researchgate.netrsc.org

Detailed Research Findings

Research into the heterogeneous applications of catalysts structurally similar to this compound, such as dibutyltin dilaurate (DBTDL), has yielded promising results in polymer synthesis.

A notable study demonstrated the successful encapsulation of DBTDL within poly(urea-formaldehyde) (PUF) microcapsules. usc.edu The synthesis of these microcapsules was ingeniously achieved through the self-catalysis of DBTDL itself. In an aqueous environment, a small amount of dissolved DBTDL hydrolyzes, producing a carboxylic acid that catalyzes the condensation of urea (B33335) and formaldehyde (B43269) at the surface of the DBTDL droplets. usc.edu This process forms a solid shell around the liquid catalyst core. The resulting PUF/DBTDL microcapsules had a mean diameter of approximately 76 μm and a core content of about 88%. usc.edu Thermogravimetric analysis revealed that these microcapsules were thermally stable up to around 245 °C, at which point the DBTDL catalyst could be released by heating to initiate polymerization. usc.edu The utility of these microcapsules was demonstrated in the polymerization of cyanate (B1221674) ester resins, where they allowed for controlled reaction rates by varying the microcapsule content. usc.edu

In another line of research, the catalytic activity of DBTDL was harnessed for the formation of hybrid organic-inorganic materials. researchgate.net DBTL was used as a neutral poly-condensation catalyst for the reaction between hydroxy-terminated polydimethylsiloxane (PDMS) and tetraethoxysilane (TEOS). researchgate.net This reaction, conducted at room temperature, resulted in the formation of organically modified silica networks. The use of DBTDL facilitated the crosslinking process, leading to the synthesis of nanocomposite polymers with potential applications as coatings. researchgate.net

Furthermore, the concept of immobilizing organocatalysts on solid supports to enhance reusability has been widely explored. researchgate.net For example, chiral pyrrolidine-based catalysts have been successfully supported on silica gel. researchgate.net These supported catalysts have shown high efficiency in Michael addition reactions and could be reused at least five times without a significant drop in their catalytic activity or enantioselectivity. researchgate.net While this example does not involve an organotin catalyst, it highlights the general principle and potential of immobilization on silica supports for catalyst recycling.

The following table summarizes the findings from studies on heterogeneous systems using catalysts analogous to this compound.

| Support Material | Catalyst | Application | Key Findings |

| Poly(urea-formaldehyde) | Dibutyltin dilaurate (DBTDL) | Controlled polymerization of cyanate ester resins | Successful encapsulation via self-catalysis; controlled catalyst release upon heating. usc.edu |

| Silica (from TEOS) | Dibutyltin dilaurate (DBTDL) | Synthesis of hybrid silica-PDMS coatings | Effective neutral catalyst for poly-condensation at room temperature. researchgate.net |

| Silica Gel | Chiral Pyrrolidine-based Catalyst | Michael addition reactions | High catalytic activity and enantioselectivity; reusable for at least five cycles. researchgate.net |

These findings underscore the potential of immobilized and heterogeneous approaches to enhance the utility of organotin catalysts in polymer science by improving catalyst handling, enabling controlled reactions, and promoting catalyst reuse.

Mechanistic Investigations of Dibutylbis Decanoyloxy Stannane S Function

Elucidation of Catalytic Reaction Mechanisms

The mechanism of urethane (B1682113) formation catalyzed by organotin dicarboxylates like dibutylbis(decanoyloxy)stannane (B13742011) is a subject of ongoing study, with several proposed pathways. acs.orgnih.gov These catalysts are particularly vital for accelerating the reaction between isocyanates and alcohols, especially with less reactive aliphatic isocyanates. pcimag.comrsc.orgresearchgate.net The core of the catalytic cycle involves the activation of either the alcohol or the isocyanate reactant through interaction with the tin center. acs.org

A central point in the mechanistic discussion is the nature of the active catalytic species and the intermediates formed during the reaction. researchgate.net It is widely proposed that the organotin dicarboxylate first reacts with an alcohol (R'OH) to form an organotin alkoxide complex. nih.govresearchgate.netnih.gov This alkoxide is considered the dominant catalyst in the subsequent steps. nih.govnih.gov

Recent computational and experimental studies challenge the idea of a free alkoxide formation, suggesting instead the formation of a stable alkoxide complex where the alcohol has reacted with the catalyst, but the carboxylate ligand remains associated with the tin center. nih.gov The reaction then proceeds through the interaction of this alkoxide complex with the isocyanate. nih.govresearchgate.net Two primary pathways are considered for this interaction:

N-Coordination: The isocyanate coordinates to the tin center through its nitrogen atom.

O-Coordination: The isocyanate coordinates via its oxygen atom.

Kinetic studies are essential for understanding the rate of polyurethane formation and the factors that influence it. modares.ac.ir The reaction rate is dependent on temperature, reactant concentrations, and the concentration of the metal catalyst. researchgate.net For organotin-catalyzed systems, the disappearance of the isocyanate band in infrared spectroscopy is a common method to monitor the reaction's progress and rate. pcimag.com

Investigations have shown that the sequence of adding the catalyst can significantly affect the reaction rate. researchgate.net For instance, when using dibutyltin (B87310) dilaurate (DBTDL), a close analogue of this compound, the highest reaction rate was observed when the catalyst was added to a mixture of the diol and isocyanate. A slower rate was noted when the catalyst was first mixed with the diol before the isocyanate was introduced, which is attributed to the formation of a complex between the tin catalyst and the diol. researchgate.net

The rate-determining step is believed to be the conversion of the intermediate complexes into the final urethane product. researchgate.net The specific nature of the ligands on the tin atom also plays a role; for example, dibutyltin diacetate is more reactive than dibutyltin dilaurate. gelest.com

| Factor Investigated | Observation | Implication | Reference |

|---|---|---|---|

| Catalyst Addition Sequence | The reaction rate is dependent on the order of reactant and catalyst mixing. Adding the catalyst to the polyol before the isocyanate can slow the reaction. | Complex formation between the catalyst and polyol can influence the catalytic activity. | researchgate.net |

| Catalyst Concentration | Increasing catalyst concentration (e.g., from 0.001% to 0.01% tin) significantly decreases pot life and dry time. | Reaction rate is highly sensitive to catalyst levels, requiring careful control for process optimization. | pcimag.com |

| Isocyanate Type | Aliphatic isocyanates are less reactive and more dependent on catalysis than aromatic isocyanates. | The catalyst's role is more critical in systems using aliphatic isocyanates. | pcimag.comresearchgate.net |

| Ligand Structure | Catalysts with shorter carboxylate chains (e.g., diacetate) are generally more reactive than those with longer chains (e.g., dilaurate). | The nature of the carboxylate group directly impacts the catalytic activity. | gelest.com |

The catalytic activity of this compound is fundamentally linked to the coordination chemistry of the tin(IV) center. gelest.comwikipedia.org Due to the large size of the tin atom and the availability of empty 5d orbitals, it can readily expand its coordination number beyond the typical four, forming five-, six-, or even seven-coordinate complexes. researchgate.netgelest.com This ability to form hypercoordinated species is crucial for its catalytic function. wikipedia.org

Computational Chemistry in Mechanistic Elucidation

Computational chemistry has become an indispensable tool for investigating the complex reaction mechanisms of organotin catalysts. nih.gov Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) provide insights at the molecular level that are often difficult to obtain through experimental methods alone. researchgate.netnih.gov

DFT calculations are widely used to model the reaction pathways of urethane formation catalyzed by organotin dicarboxylates. nih.govrsc.orgnih.gov These studies can accurately predict the geometries and energies of reactants, intermediates, transition states, and products. researchgate.net

Modeling has been performed using functionals like B3LYP, often with dispersion corrections (e.g., B3LYP-D3) to better account for weak intermolecular interactions, which are critical in multi-molecular reaction steps. nih.govnih.gov Such calculations have been instrumental in:

Confirming that the formation of an organotin alkoxide complex from the dicarboxylate and alcohol is a key initial step. nih.govnih.gov

Comparing the energy profiles of different proposed mechanisms, such as those involving N-coordination versus O-coordination of the isocyanate to the tin alkoxide complex. nih.gov

Demonstrating that the N-coordinated pathway has a lower activation energy, suggesting it is the preferred route for the reaction. nih.gov

Showing that aliphatic isocyanates may be more sensitive to the carboxylate ligand content on the tin catalyst compared to aromatic isocyanates. nih.gov

| DFT Functional Used | System Studied | Key Finding | Reference |

|---|---|---|---|

| B3LYP/LANL2DZ/6-31+G** | Organotin carboxylate + Isocyanate + Alcohol (in polar solvent) | An organotin alkoxide is the dominant catalyst. | rsc.org |

| B3LYP-D3 | Organotin dicarboxylate + Aliphatic/Aromatic Isocyanates + Alcohol | The interaction between the organotin alkoxide complex and isocyanate occurs preferably through N-coordination. | nih.govnih.gov |

| B3LYP-D3 | Organotin dicarboxylate + Alcohol | The catalyst does not undergo free alkoxide formation but forms a stable complex with the alcohol. | nih.gov |

| CAM-B3LYP/6-311+G(d,p) | Dibutyl phthalate (B1215562) + Radicals | DFT is effective for determining preferred reaction sites and calculating energy barriers and reaction pathways. | researchgate.net |

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational changes and dynamic behavior of molecules. nih.govnih.gov

While specific MD simulation studies focusing exclusively on this compound were not prominently found in the surveyed literature, this technique offers significant potential for elucidating its function. MD simulations could be employed to:

Study the dynamic stability of the catalyst-reactant complexes. nih.gov

Explore the conformational landscape of the catalyst and its intermediates, identifying the most probable structures. youtube.com

Simulate the process of ligand exchange and the interaction of the catalyst with solvent molecules.

Provide insights into the flexibility of the decanoyloxy chains and how they might influence the accessibility of the tin catalytic center.

In broader chemical and drug discovery contexts, MD simulations are used to understand protein-ligand binding stability and to refine docked poses of small molecules, showcasing their utility in analyzing complex intermolecular interactions. nih.govyoutube.com

In-Situ Spectroscopic Techniques for Mechanism Monitoring

Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a versatile tool for probing the vibrational modes of molecules, which are sensitive to changes in bonding and molecular structure. frontiersin.org In the context of this compound-catalyzed reactions, FTIR is instrumental in tracking the consumption of reactants and the formation of products, as well as identifying key intermediate species.

A key area of investigation has been the interaction of this compound with alcohols, a crucial step in the mechanism of polyurethane formation. Studies have shown that upon interaction with an alcohol, the coordination around the tin atom changes. While some earlier hypotheses suggested a ligand exchange to form a tin alkoxide, in-situ FTIR studies have provided more nuanced evidence. acs.org It has been observed that the interaction leads to the solvation of the tin central ion and a separation of the carboxylate group by the hydroxyl group of the alcohol, rather than a complete ligand exchange. acs.org

Attenuated Total Reflection (ATR)-FTIR spectroscopy, a variant of FTIR, is particularly well-suited for studying reactions in solution and at interfaces. frontiersin.org This technique has been employed to monitor the molecular changes induced by organotin carboxylates. nih.govnih.gov For instance, in the study of polyurethane formation, the characteristic isocyanate (NCO) stretching band can be monitored to follow the reaction progress. acs.org

Combined vibrational spectroscopic measurements and molecular modeling of dibutyltin dilaurate and the closely related dibutyltin diacetate (DBTDA) have shown that these molecules adopt an asymmetrically chelated structure in solution. researchgate.netnih.gov The experimental IR spectra of DBTDL diluted in solvents like carbon tetrachloride show distinct peaks that can be attributed to this conformation. nih.gov During the initial stages of polymerization reactions, the spectrum of this compound remains largely unchanged, indicating that it maintains its catalytic activity in a manner similar to its function in conventional organic solvents. nih.gov

Table 1: Representative FTIR Spectral Data for Monitoring this compound Interactions

| Species/Interaction | Key Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation | Reference |

| Isocyanate (reactant) | N=C=O asymmetric stretch | ~2270 | Disappearance indicates consumption during urethane formation. | acs.org |

| This compound | C=O stretch (asymmetrically chelated) | Varies | Changes in position and intensity indicate interaction with reactants. | researchgate.netnih.gov |

| Alcohol (reactant) | O-H stretch | ~3300-3500 | Broadening or shifting suggests hydrogen bonding with the catalyst. | acs.org |

| Urethane (product) | N-H stretch, C=O stretch | ~3300, ~1700 | Appearance of these bands signifies product formation. | |

| Catalyst-Alcohol Complex | Sn-O-C stretch | Lower frequency region | Formation of a pre-catalytic complex. | nih.gov |

Note: Specific wavenumbers can vary depending on the solvent, concentration, and temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful in-situ technique that provides detailed information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹¹⁹Sn. wiley.comacs.org For organotin compounds, ¹¹⁹Sn NMR is particularly valuable as the chemical shift is highly sensitive to the coordination number and geometry of the tin atom. nih.govacs.org

In-situ NMR studies have been instrumental in characterizing the behavior of organotin catalysts under catalytically relevant conditions. nih.gov For instance, in the catalytic esterification reaction, ¹¹⁹Sn NMR can be used to monitor the catalyst species present during the reaction. nih.gov While multinuclear tin assemblies can exist, in-situ NMR has shown that under certain catalytic conditions, monomeric and dimeric species may be the dominant forms. nih.gov

The interaction of this compound with reactants can be followed by monitoring the chemical shifts of the protons in the butyl groups and the decanoate (B1226879) ligands, as well as the ¹¹⁹Sn nucleus. For example, the formation of a complex between the catalyst and an alcohol can be verified by changes in the ¹H NMR spectrum of the mixture.

The coordination environment of the tin atom in solution can be deduced from ¹¹⁹Sn NMR chemical shift data. acs.org For dialkyltin(IV) complexes, different oligomeric species can be present in solution, which can be identified by NMR. researchgate.net In non-coordinating solvents, dialkyltin dicarboxylates like this compound are predominantly monomeric with a cis-octahedral geometry. acs.org The formation of solute-solvent complexes in coordinating solvents can also be confirmed by NMR. acs.org

Table 2: Illustrative ¹¹⁹Sn NMR Chemical Shift Data for Organotin Species

| Tin Species | Coordination Number | Typical ¹¹⁹Sn Chemical Shift Range (ppm) | Significance in Mechanistic Studies | Reference |

| Monomeric Dialkyltin Dicarboxylate | 6 (cis-octahedral) | -200 to -250 | Represents the resting state or pre-catalyst. | nih.govacs.org |

| Seven-coordinate Tin Complex | 7 | ~ -530 | Possible intermediate in the catalytic cycle. | nih.gov |

| Dimeric Organotin Species | Varies | Varies | Can be an off-cycle or resting state species. | nih.gov |

| Catalyst-Substrate Adduct | Varies | Shifted from parent catalyst | Direct evidence of catalyst-substrate interaction. | wiley.com |

Note: Chemical shifts are relative to a standard (e.g., tetramethyltin) and are dependent on the solvent and other species in solution.

By combining the data from in-situ FTIR and NMR spectroscopy, a more complete picture of the mechanistic role of this compound emerges. These techniques provide direct evidence for the formation of catalyst-reactant complexes, allow for the characterization of the active catalytic species, and enable the monitoring of the reaction progress at a molecular level.

Stabilizer Functions of Dibutylbis Decanoyloxy Stannane in Materials

Thermal Stabilization Mechanisms in Polymer Systems (e.g., PVC)

Dibutylbis(decanoyloxy)stannane (B13742011) is widely utilized as a heat stabilizer, particularly in polyvinyl chloride (PVC), a polymer notoriously susceptible to thermal degradation at processing temperatures. platinumindustriesltd.comseepvcforum.compvc.org The degradation of PVC proceeds via a dehydrochlorination reaction, releasing hydrogen chloride (HCl) which autocatalyzes further degradation, leading to discoloration and a severe decline in mechanical properties. platinumindustriesltd.comscispace.com this compound mitigates this degradation through several key mechanisms.

A primary function is the scavenging of hydrogen chloride . The carboxylate groups of the stabilizer readily react with the released HCl, neutralizing it and forming dibutyltin (B87310) dichloride and decanoic acid. This action prevents the catalytic effect of HCl on the degradation process. platinumindustriesltd.com

Another crucial mechanism is the substitution of labile chlorine atoms . The PVC polymer chain contains unstable chlorine atoms, typically at allylic sites, which are the initiation points for dehydrochlorination. This compound, through its carboxylate ligands, can replace these labile chlorines with more stable decanoyloxy groups. This exchange enhances the intrinsic thermal stability of the polymer chain. platinumindustriesltd.com

Illustrative Thermal Stability Performance of Dibutyltin Carboxylate Stabilizers in PVC

| Stabilizer System | Induction Time at 180°C (minutes) | Color Hold |

|---|---|---|

| Unstabilized PVC | < 10 | Poor, rapid blackening |

| PVC with Dibutyltin Dilaurate | > 60 | Good initial color, gradual yellowing |

Note: This table presents illustrative data based on the known performance of similar dibutyltin carboxylate stabilizers to demonstrate the expected effect of this compound. Actual values for this compound may vary.

Photostabilization Processes in Polymeric Materials

In addition to thermal stabilization, this compound also imparts significant photostability to polymeric materials, protecting them from the damaging effects of ultraviolet (UV) radiation. The absorption of UV light by polymers like PVC can lead to the formation of free radicals, initiating chain scission and cross-linking reactions that result in discoloration, embrittlement, and loss of mechanical strength. bdmaee.net

This compound functions as a photostabilizer through multiple pathways:

UV Absorption: While not its primary role, the organotin carboxylate structure can contribute to the absorption of a certain range of UV radiation, dissipating the energy as harmless heat before it can damage the polymer.

Peroxide Decomposition: Photo-oxidation of polymers leads to the formation of hydroperoxides, which are unstable and can decompose to form damaging radicals. Organotin compounds are known to be effective peroxide decomposers, converting them into more stable, non-radical products. bdmaee.net

Radical Scavenging: The stabilizer can react with and neutralize the free radicals formed during photodegradation, thereby terminating the chain reaction and preventing further damage to the polymer matrix. bdmaee.net

The effectiveness of dibutyltin complexes in photostabilizing PVC has been demonstrated in various studies. For instance, research on a dibutyltin complex with a different ligand (Bu2SnL2) showed a significant reduction in the photodegradation of PVC films upon UV irradiation.

Illustrative Photostabilization Performance of a Dibutyltin Complex in PVC Films

| Parameter | Unstabilized PVC (after 300h UV exposure) | PVC with Dibutyltin Complex (0.5 wt%) (after 300h UV exposure) |

|---|---|---|

| Weight Loss (%) | ~0.8 | ~0.3 |

| Carbonyl Index (Ico) | ~0.45 | ~0.15 |

| Polyene Index (Ipo) | ~0.35 | ~0.12 |

| Hydroxyl Index (Ioh) | ~0.25 | ~0.08 |

Note: This table is based on data from a study on a dibutyltin complex (Bu2SnL2) and is intended to be illustrative of the expected photostabilizing effect of this compound. [Source: Adapted from a study on the photostabilization of PVC by organotin(IV) complexes]

Interaction with Polymer Matrix and Degradation Products

The stabilizing action of this compound is intrinsically linked to its interaction with both the intact polymer matrix and the products of its degradation. The compatibility of the stabilizer with the polymer is crucial for its effective distribution and function. The butyl and decanoyloxy groups of this compound enhance its solubility and compatibility with the non-polar PVC matrix, ensuring a homogeneous dispersion.

A key aspect of the interaction is the coordination between the tin atom of the stabilizer and the chlorine atoms of the PVC chain. This interaction can help to stabilize the C-Cl bonds, making them less susceptible to cleavage.

Furthermore, as degradation begins, the stabilizer actively interacts with the degradation products. As previously mentioned, it neutralizes the released HCl, preventing it from causing further damage. The reaction of the stabilizer with HCl leads to the formation of dibutyltin dichloride. While this product itself is a weaker stabilizer, its formation is a critical step in preventing the autocatalytic degradation cascade.

Influence on Material Longevity and Performance Characteristics

The primary consequence of incorporating this compound into materials like PVC is a significant enhancement of their longevity and the preservation of their desirable performance characteristics. By inhibiting both thermal and photodegradation, the stabilizer ensures that the material maintains its integrity over a longer period, even when exposed to harsh environmental conditions.

The key performance improvements include:

Color Stability: One of the most noticeable benefits is the prevention of discoloration. Unstabilized PVC rapidly yellows and eventually turns black upon heating, whereas PVC stabilized with organotin carboxylates retains its original color for a much longer duration. seepvcforum.com

Retention of Mechanical Properties: Degradation leads to a loss of mechanical strength, making the material brittle and prone to failure. By preventing chain scission and cross-linking, this compound helps to maintain the tensile strength, flexibility, and impact resistance of the polymer.

Structure Activity Relationships Sar in Organotin Iv Carboxylates

Correlation of Structural Modifications with Catalytic Performance

The catalytic activity of organotin(IV) carboxylates is profoundly influenced by their molecular architecture. These compounds are effective catalysts in various reactions, including the formation of urethanes and oxidation reactions. pvcstabilizer.comnih.gov The mechanism often involves the Lewis acidic tin center, which can coordinate with substrates to facilitate the reaction. rsc.org

Research into urethane (B1682113) formation, for instance, shows that the catalytic process can involve the formation of an organotin alkoxide complex, which then acts as the dominant catalyst. nih.gov The structure of the carboxylate ligand plays a crucial role in this process.

Key Research Findings:

Nature of the R Group: The alkyl group on the tin atom influences its Lewis acidity. Butyl groups, as found in Dibutylbis(decanoyloxy)stannane (B13742011), are more electron-donating than methyl or phenyl groups. nih.gov This increased electron density on the tin atom can modulate its catalytic activity.

Nature of the R'COO Group: The carboxylate ligand's structure affects the catalyst's performance. In the catalysis of urethane formation, the catalyst's sensitivity to aliphatic versus aromatic isocyanates can be influenced by the carboxylic ligand. nih.gov

Coordination and Reactivity: Studies on various organotin(IV) complexes show that their catalytic efficacy is linked to both the Lewis acidic Sn(IV) center and the potential for other functional groups within the molecule to participate in the reaction, for example, through hydrogen bonding. rsc.org The coordination number of the tin atom, which can be influenced by the bulkiness of the R and R' groups, also plays a role in defining the catalytic pathway. sysrevpharm.orgresearchgate.net

The following table summarizes the catalytic activity of different organotin compounds in the oxidation of 3,5-di-tert-butylcatechol, demonstrating how structural changes impact performance. preprints.org

| Compound/Catalyst | Substrate | Reaction | Catalytic Activity |

| Organotin Complex C1 | 3,5-di-tert-butylcatechol | Oxidation | Good |

| Organotin Complex C2 | 3,5-di-tert-butylcatechol | Oxidation | Good |

| Various Organotin Complexes (C1-C7) | 3,5-di-tert-butylcatechol | Oxidation | Varied, with C1 and C2 being most effective |

Influence of Alkyl Chain Length on Stabilizer Efficacy

This compound belongs to the family of organotin carboxylates widely used as heat stabilizers for polyvinyl chloride (PVC). bisleyinternational.com During high-temperature processing, PVC tends to degrade via autocatalytic dehydrochlorination. goldstab.com Organotin stabilizers interrupt this degradation by reacting with labile chlorine atoms in the PVC chains. pvcstabilizer.com

The efficacy of these stabilizers is not uniform and is heavily dependent on the length of the alkyl chains (both R and R').

Key Research Findings:

General Efficacy: Organotin stabilizers are highly efficient and can be used at low dosages (often below two parts per hundred parts of resin). They provide excellent heat stability and allow for a high degree of transparency in the final PVC product. baerlocher.com

Influence of Carboxylate Chain (R'): Organotin carboxylates are generally less efficient as heat stabilizers compared to organotin mercaptides. However, they provide superior light and weather resistance, which is crucial for outdoor applications. baerlocher.com The length of the carboxylate chain can influence the compatibility of the stabilizer with the PVC matrix and its volatility during processing.

Influence of Tin-bound Alkyl Group (R): The alkyl groups attached directly to the tin atom (e.g., butyl groups) primarily determine the toxicological profile of the stabilizer. baerlocher.com While their influence on stabilizing performance is considered secondary to the carboxylate or mercaptide group, their size can affect the compound's mobility and compatibility within the polymer. Longer alkyl chains on the cation have been shown to improve tribological (lubricating) performance in some ionic liquids, a principle that can be relevant to internal lubrication during PVC processing. nih.gov

The table below shows a comparison of thermal stability for PVC formulations with different types of stabilizers, highlighting the high performance of organotin systems.

| Stabilizer Type | Onset Degradation Temperature (TGA) | Long-Term Stability | Transparency in Films |

| Organotin | Higher than Ca/Zn systems pvcstabilizer.com | Good goldstab.com | >90% light transmittance pvcstabilizer.com |

| Calcium/Zinc (Ca/Zn) | Lower than organotin systems pvcstabilizer.com | Moderate | ~85-88% light transmittance pvcstabilizer.com |

| Lead-based | Good long-term stability pvcstabilizer.com | Good | Lower than Ca/Zn and Organotin pvcstabilizer.com |

Electronic and Steric Effects on Tin Coordination and Reactivity

Electronic Effects: The reactivity of organotin(IV) compounds stems from the Lewis acid character of the tin atom. nih.gov The two butyl groups attached to tin are electron-donating, which increases the electron density at the tin center. This effect makes butyl-substituted organotins generally more stable than their phenyl-substituted counterparts. nih.gov This stability is a key factor in their role as effective heat stabilizers.

Steric Effects: The size and spatial arrangement of the ligands (steric hindrance) play a critical role in defining the coordination number and geometry of the tin atom. In the solid state, diorganotin(IV) dicarboxylates like this compound can exhibit hexa-coordination, where the carboxylate groups act as bidentate ligands, coordinating to the tin atom through both oxygen atoms. sysrevpharm.orgresearchgate.net In non-coordinating solvents, this bidentate character may be lost, leading to a lower coordination number, typically a tetrahedral or distorted trigonal bipyramidal geometry. sysrevpharm.orgnih.gov The bulky nature of the butyl and decanoate (B1226879) chains influences which geometry is more stable and affects the accessibility of the tin center for coordination with other molecules, which is fundamental to its catalytic and stabilizing functions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the activity of a chemical compound based on its molecular structure. nih.gov While QSAR is extensively applied to predict the biological activity and toxicity of organotins, its application to their non-biological properties, such as catalytic performance or stabilizer efficacy, is also a field of study. researchgate.netresearchgate.net

A QSAR model for a non-biological property like PVC stabilization would correlate structural descriptors of various organotin carboxylates with their measured performance (e.g., thermal stabilization time).

Methodology and Approach:

Data Set Collection: A series of organotin carboxylates with varying alkyl (R) and carboxylate (R') chains would be synthesized and their performance as, for example, PVC stabilizers would be measured under controlled conditions.

Descriptor Calculation: For each molecule, a set of numerical parameters (descriptors) is calculated. These can include:

Steric descriptors: Molecular volume, surface area, and parameters related to the bulkiness of the R and R' groups.

Electronic descriptors: Partial atomic charges, electronegativity, and parameters describing the electron-donating or withdrawing nature of the substituents. nih.gov

Topological descriptors: Descriptors based on the 2D graph of the molecule, describing its size, shape, and branching.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the structural descriptors to the observed activity. nih.gov For instance, a model might look like: Stabilizer Efficacy = c₀ + (c₁ * Steric_Descriptor) + (c₂ * Electronic_Descriptor) + ...

Validation: The model's predictive power is tested using an external set of compounds not used in the model's development to ensure its reliability. nih.gov

Such QSAR models can be invaluable for designing new, more efficient organotin stabilizers or catalysts without the need for exhaustive synthesis and testing, thereby accelerating materials development. nih.govresearchgate.net

Advanced Research Directions and Emerging Applications

Development of Novel Organotin(IV) Complexes with Tailored Reactivity

The synthesis of novel organotin(IV) complexes is a burgeoning area of research, driven by the quest for compounds with specific, tailored functionalities. rsc.org The reactivity of the tin center and the nature of the organic ligands are key determinants of the resulting complex's properties. In the case of dibutyltin(IV) compounds, the two butyl groups are relatively stable, leaving the two decanoyloxy ligands as primary sites for modification to tune reactivity.

Research in this area often involves the synthesis of new organotin(IV) carboxylates with different chain lengths, degrees of unsaturation, or functional groups on the carboxylate moiety. These modifications can influence the steric and electronic environment around the tin atom, thereby altering the compound's catalytic activity, thermal stability, and compatibility with various polymer matrices. For instance, the introduction of different functional groups into the carboxylate ligand can lead to organotin(IV) complexes with enhanced reactivity for specific polymerization reactions or improved performance as stabilizers. nih.gov

A significant focus of recent research has been the synthesis and characterization of diorganotin(IV) complexes with various ligands to create compounds with unique structural motifs, such as polymeric or monomeric structures. nih.gov The coordination number of the tin atom in these complexes can vary, leading to different geometries and, consequently, different chemical and physical properties. nih.gov For example, complexes with higher coordination numbers may exhibit different catalytic activities compared to their lower-coordinate counterparts. nih.gov

Table 1: Examples of Novel Organotin(IV) Complexes and Their Characterization

| Complex Type | Ligand Example | Key Characterization Techniques | Observed Structural Features |

| Diorganotin(IV) Dicarboxylates | 4-Chlorophenoxyacetate | FT-IR, ¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR, Single Crystal X-ray Analysis | Bidentate coordination in solution, higher coordination number around the tin center. nih.gov |

| Triorganotin(IV) Carboxylates | 4-Chlorophenoxyacetate | FT-IR, ¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR, Single Crystal X-ray Analysis | Bridging bidentate coordination in the solid state, forming a 1-D polymeric chain. nih.gov |

| Diorganotin(IV) with Hybrid Ligands | Thiosemicarbazone/hydrazone ligand | IR, Mass Spectrometry, ¹H, ¹³C, and ¹¹⁹Sn NMR, Single Crystal X-ray Diffraction | Polymeric in solid-state with seven-coordination, monomeric in solution. nih.gov |

| Organotin(IV) Selenoacetate | 4-fluorophenyl-selenoacetic acid | Elemental Analysis, FT-IR, ¹H, ¹³C, and ¹¹⁹Sn NMR, Single-crystal X-ray diffraction | One-dimensional coordination polymers. rsc.org |

Engineering of Stannane-Based Materials for Specific Functionalities

The engineering of stannane-based materials for specific functionalities is a rapidly advancing field. While much of the research focuses on inorganic tin compounds like tin oxides for applications in electronics and energy storage, the principles of materials design are being extended to organotin compounds. nih.govacs.org Dibutylbis(decanoyloxy)stannane (B13742011) can be incorporated into larger material systems to impart specific properties.

One approach is the use of organotin compounds as precursors for the synthesis of tin-based nanoparticles. By carefully controlling the reaction conditions, it is possible to generate nanoparticles with specific sizes, shapes, and surface chemistries, which in turn dictates their functional properties. researchgate.net These nanomaterials can then be embedded in polymers or other matrices to create functional composites.

Another avenue of research is the development of hybrid organic-inorganic materials where the organotin moiety is chemically bonded to a polymer backbone or an inorganic scaffold. This approach allows for the precise positioning of the functional tin centers within the material, leading to enhanced performance in applications such as catalysis or sensing. The long decanoate (B1226879) chains of this compound can enhance its compatibility with non-polar polymer matrices, facilitating its dispersion and integration.

Table 2: Strategies for Engineering Stannane-Based Functional Materials

| Engineering Strategy | Description | Potential Functionality |

| Nanoparticle Synthesis | Use of organotin precursors to create tin-based nanoparticles with controlled morphology. researchgate.net | Catalysis, energy storage, electronics. nih.govontosight.ai |

| Hybrid Material Formation | Covalent bonding of organotin moieties to organic polymers or inorganic substrates. | Enhanced catalytic efficiency, targeted delivery of active species. |

| Surface Modification | Grafting organotin compounds onto the surface of materials to alter their surface properties. | Improved biocompatibility, enhanced adhesion, antifouling properties. |

| Composite Formulation | Blending organotin compounds with polymers to create materials with combined properties. | Increased thermal stability, UV resistance, flame retardancy. |

Green Chemistry Principles in Organotin(IV) Chemistry

The application of green chemistry principles to organotin(IV) chemistry is crucial for mitigating the environmental and health concerns associated with some of these compounds. psu.eduopcw.org The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes and products. acs.orgscispace.com

In the context of this compound, green chemistry approaches can be applied in several ways. The synthesis of the compound itself can be optimized to reduce waste and energy consumption. This includes the use of catalytic methods, renewable feedstocks, and safer solvents. psu.edu For example, direct synthesis methods that avoid the use of organometallic reagents like Grignard or organoaluminum compounds are being explored. lupinepublishers.comacs.org

A key focus of green chemistry in this area is the design of organotin compounds with reduced toxicity while maintaining their desired functionality. This can be achieved by modifying the structure of the ligands to enhance their biodegradability or to reduce their bioaccumulation potential. For this compound, the decanoate ligands are derived from a fatty acid, which may offer a degree of biodegradability. Further research into the ultimate fate of the dibutyltin (B87310) moiety is essential for a complete life cycle assessment.

The principle of "design for degradation" is particularly relevant. psu.edu This involves designing chemical products that break down into innocuous substances after their intended use. For organotin compounds, this means ensuring that the degradation products are less harmful than the parent compound.

Table 3: Application of Green Chemistry Principles to this compound

| Green Chemistry Principle | Application in Organotin Chemistry | Relevance to this compound |

| Prevention | Designing syntheses to minimize waste. psu.edu | Optimizing reaction yields and reducing byproducts in its manufacture. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. acs.org | Developing synthetic routes with high atom efficiency. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. psu.eduopcw.org | Exploring alternative, less hazardous starting materials and reagents. |

| Designing Safer Chemicals | Designing chemical products to be effective but with minimal toxicity. psu.edu | The long-chain carboxylate may reduce mobility and bioavailability compared to lower molecular weight analogues. |

| Safer Solvents and Auxiliaries | Avoiding or replacing hazardous solvents. acs.org | Utilizing solvent-free reaction conditions or benign solvents in its synthesis and application. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. psu.edu | Developing catalytic processes that operate under mild conditions. |

| Use of Renewable Feedstocks | Using raw materials that are renewable rather than depleting. psu.edu | Decanoic acid can be derived from renewable plant oils. |

| Reduce Derivatives | Minimizing or avoiding the use of temporary modifying groups. acs.org | Employing direct synthesis methods that do not require protection/deprotection steps. acs.org |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. acs.org | Acting as a catalyst itself in various reactions, promoting efficiency. |

| Design for Degradation | Designing products that break down into harmless substances after use. psu.edu | The ester linkages are potentially susceptible to hydrolysis, initiating degradation. |

| Real-time Analysis for Pollution Prevention | Monitoring chemical reactions in real-time to prevent the formation of hazardous byproducts. psu.edu | Implementing process analytical technology during its production. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. psu.edu | Using a less volatile form of the compound to reduce inhalation exposure risks. |

Applications in Advanced Composite Materials and Coatings

This compound and related organotin carboxylates have established uses as catalysts and stabilizers. wikipedia.org Advanced research is now exploring their incorporation into more sophisticated composite materials and coatings to achieve enhanced performance.

In the realm of composite materials, this compound can act as a catalyst for the curing of thermosetting resins, such as polyurethanes and silicones. Its catalytic activity can influence the cure kinetics, crosslink density, and ultimately the mechanical and thermal properties of the final composite. The long decanoate chains can improve its solubility and compatibility with the polymer matrix, leading to a more uniform cure and improved material properties.

In coatings, organotin compounds can serve multiple functions. They can act as catalysts for crosslinking reactions in paints and varnishes, leading to harder and more durable finishes. Furthermore, their inherent biocidal properties, though a concern in many applications, are being investigated for controlled-release antifouling coatings in specialized, non-consumer applications where environmental release is strictly managed. The long alkyl chains of the decanoate ligand can help to control the leaching rate of the active organotin species from the coating matrix.

Research is also underway to develop "smart" coatings that respond to external stimuli. Organotin-containing polymers could potentially be designed to change their properties, such as color or wettability, in response to changes in pH, temperature, or the presence of specific analytes.

Design of Organotin(IV) Additives for Enhanced Material Recyclability

The growing emphasis on a circular economy has spurred research into additives that can enhance the recyclability of polymeric materials. While organotin compounds are primarily known as stabilizers that protect polymers during their initial service life, there is emerging interest in their potential role in recycling processes.

One of the challenges in recycling mixed polymer waste is the incompatibility of different polymer types. Compatibilizers are additives that can improve the interfacial adhesion between immiscible polymers, leading to recycled materials with improved mechanical properties. The design of organotin compounds that can function as compatibilizers is an area of active research. The combination of the polar tin-oxygen core and the non-polar butyl and decanoate groups in this compound could potentially provide some compatibilizing effect in certain polymer blends.